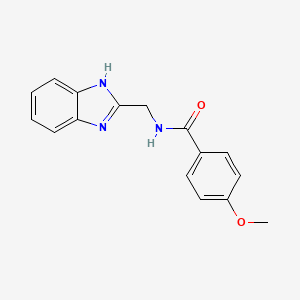

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are one of the most important frameworks in the discovery of innovative drugs . They have been used in the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes . In another study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde to get a benzimidazole derivative .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzimidazole derivatives can be provided using the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary. For example, one derivative has a density of 1.3±0.1 g/cm3, a boiling point of 592.4±33.0 °C at 760 mmHg, and a molar refractivity of 74.7±0.3 cm3 .科学的研究の応用

Organic Synthesis

The compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This method is general, inexpensive, and versatile .

Imidazole Synthesis

Imidazoles, which are key components to functional molecules used in a variety of everyday applications, can be synthesized using this compound . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Material Science

This compound is used in the preparation of practically significant materials such as Co (II) cubane complexes behaving as single-molecule magnets . It’s also used in the creation of a cobalt catalyst for water electro-oxidation at neutral pH .

Fluorophores and Dyes

The compound is used in the creation of red-emitting fluorophores with quantum yields around 0.96 and near-infrared dyes with absorption maxima near 950 nm .

Medical Research

This compound is used in the creation of cytotoxic and apoptosis-inducing agents . It’s also used in the development of prominent derivatives with antimicrobial activity .

Pharmacology

The compound is used in the successful pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Organic Ligands and Functional Materials

Benzimidazoles, which can be synthesized using this compound, are used as organic ligands . They are also used in the creation of functional materials .

Photophysical and Photoelectric Properties

Benzimidazoles, synthesized using this compound, exhibit various photophysical properties . They also show photoelectric properties .

作用機序

Target of Action

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxybenzamide, also known as N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-methoxybenzamide or N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide or Enamine_002127, is a compound with a benzimidazole core. Benzimidazole compounds have been known to exhibit a broad range of biological activities . .

Mode of Action

Benzimidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Benzimidazole compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Benzimidazole compounds are known to exhibit a broad range of biological activities .

将来の方向性

Benzimidazole derivatives continue to be a focus in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUOYUPPQXNMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2638024.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)

![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)